molecular formula C₃₀H₂₄N₂O₆ B1145021 4,4'-Bis[(2-methylbenzoyl)amino]-[1,1'-Biphenyl]-3,3'-dicarboxylic Acid CAS No. 351892-12-1

4,4'-Bis[(2-methylbenzoyl)amino]-[1,1'-Biphenyl]-3,3'-dicarboxylic Acid

Cat. No.: B1145021
CAS No.: 351892-12-1
M. Wt: 508.52
InChI Key:
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Description

4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two carboxylic acid groups and two amide-linked 2-methylbenzoyl groups, making it a molecule of interest in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid typically involves multi-step organic reactions. One common method includes:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.

    Introduction of Carboxylic Acid Groups: The carboxylic acid groups are introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Amide Formation: The final step involves the formation of amide bonds between the biphenyl dicarboxylic acid and 2-methylbenzoyl chloride, typically using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for coupling reactions and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid involves its interaction with specific molecular targets. The compound’s amide and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Diaminobiphenyl-3,3’-dicarboxylic Acid: Similar biphenyl core but with amino groups instead of amide-linked benzoyl groups.

    4,4’-Dicarboxybiphenyl: Lacks the amide-linked benzoyl groups, making it less complex.

    2,2’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid: Similar structure but with different substitution patterns on the biphenyl core.

Uniqueness

4,4’-Bis[(2-methylbenzoyl)amino]-[1,1’-Biphenyl]-3,3’-dicarboxylic Acid is unique due to its specific substitution pattern and the presence of both amide and carboxylic acid functional groups

Properties

CAS No.

351892-12-1

Molecular Formula

C₃₀H₂₄N₂O₆

Molecular Weight

508.52

Origin of Product

United States

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